Product packaging for OVA (55-62)(Cat. No.:)

OVA (55-62)

Cat. No.: B10855213
M. Wt: 1004.2 g/mol
InChI Key: UBAOXMCIIZKBET-OGWYRZOZSA-N
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Description

Significance of Bioactive Peptides in Chemical Biology and Biomedical Research

Bioactive peptides are specific protein fragments, typically containing 2 to 20 amino acids, that exert particular physiological effects within the body. mdpi.comnih.gov Distinct from their nutritional roles, these molecules act as potent signaling agents and modulators of bodily functions. mdpi.comijiset.com Their significance in chemical biology and biomedical research is immense, stemming from their high specificity, efficacy, and relative safety. acs.org

In recent years, research has increasingly focused on the potential of bioactive peptides in the prevention and treatment of chronic conditions such as cardiovascular and inflammatory diseases. nih.govnih.gov Peptides derived from various natural sources, including milk, fish, and plants, have shown promising antihypertensive, antioxidant, and immunomodulatory activities. mdpi.comnih.gov This has spurred the scientific community to explore both natural and synthetically derived peptides as alternatives to traditional drugs, which can sometimes be associated with undesirable side effects. acs.org The ability to synthesize peptides with precise amino acid sequences allows researchers to design molecules with tailored functions, opening new avenues for targeted therapies and functional foods. ijiset.commdpi.com

Overview of H-Lys-Val-Val-Arg-Phe-Asp-Lys-Leu-OH within the Broader Landscape of Oligopeptide Science

The compound H-Lys-Val-Val-Arg-Phe-Asp-Lys-Leu-OH is classified as an octapeptide, meaning it is composed of a chain of eight amino acids linked by peptide bonds. creative-peptides.com Its structure is defined by the specific sequence of its constituent amino acids, which dictates its unique chemical and physical properties. The "H-" at the beginning signifies a free amino group at the N-terminus, and the "-OH" indicates a free carboxyl group at the C-terminus.

A detailed analysis of its amino acid composition reveals a mix of hydrophobic, basic (positively charged), and acidic (negatively charged) residues. This amphipathic nature, combining both water-loving and water-repelling components, suggests it could have interesting interactive properties at biological interfaces like cell membranes. Due to the presence of three basic residues (two Lysine (B10760008), one Arginine) and only one acidic residue (Aspartic Acid), the peptide is predicted to carry a net positive charge at physiological pH. This cationic character is a key feature of many antimicrobial and cell-penetrating peptides.

While this specific sequence is not a widely documented bioactive peptide, its structure is representative of the custom-designed oligopeptides synthesized for research purposes to investigate structure-function relationships, develop new therapeutic agents, or probe biological systems. mdpi.commolecularcloud.org

Amino Acid Composition of H-Lys-Val-Val-Arg-Phe-Asp-Lys-Leu-OH

Amino Acid 3-Letter Code 1-Letter Code Type Key Property
Lysine Lys K Basic Positively charged, hydrophilic side chain. wikipedia.orgarizona.edu
Valine Val V Nonpolar Hydrophobic, branched-chain amino acid. numberanalytics.comarizona.edu
Arginine Arg R Basic Strongly basic, positively charged guanidinium (B1211019) group. scienceinfo.comwikipedia.org
Phenylalanine Phe F Aromatic Nonpolar, hydrophobic due to the phenyl ring. arizona.eduwikipedia.org
Aspartic Acid Asp D Acidic Negatively charged, hydrophilic side chain. allen.inwikipedia.org
Leucine Leu L Nonpolar Hydrophobic, branched-chain amino acid. numberanalytics.comchemicalbook.com

Theoretical Physicochemical Properties of H-Lys-Val-Val-Arg-Phe-Asp-Lys-Leu-OH

Property Value
Molecular Formula C₅₀H₉₀N₁₄O₁₁
Molecular Weight 1075.34 g/mol
Theoretical pI 9.87

Note: Theoretical values are calculated based on the amino acid sequence and standard pKa values. The isoelectric point (pI) is the pH at which the peptide carries no net electrical charge. isoelectric.orgnih.govbachem.com

Historical Development and Modern Approaches in Peptide Research Relevant to H-Lys-Val-Val-Arg-Phe-Asp-Lys-Leu-OH

The journey of peptide research began in the early 20th century. In 1902, the discovery of the hormone secretin provided the first evidence of peptide function. creative-peptides.com This was followed by the landmark synthesis of the dipeptide glycylglycine (B550881) by Emil Fischer, who also coined the term "peptide". ias.ac.in For decades, peptide synthesis was a laborious process conducted in a solution phase. A monumental breakthrough came in the 1960s with Robert Bruce Merrifield's invention of solid-phase peptide synthesis (SPPS). creative-peptides.commolecularcloud.org This technique, where a peptide is built sequentially while one end is anchored to a solid resin support, revolutionized the field by enabling faster, more efficient, and automated synthesis of peptides like H-Lys-Val-Val-Arg-Phe-Asp-Lys-Leu-OH. mdpi.comdu.ac.in

Modern peptide research leverages highly refined versions of SPPS, often employing the Fmoc/tBu strategy, which uses base-labile and acid-labile protecting groups to ensure precise sequence assembly with high fidelity. du.ac.in The synthesis process is now largely automated, allowing for the rapid production of custom peptides for various applications. molecularcloud.org

Once synthesized, the characterization of the peptide is crucial. High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is the standard method for purifying the crude peptide product to a high degree. mdpi.com Following purification, mass spectrometry (MS) is used to confirm the identity of the synthesized peptide by verifying that its molecular weight matches the theoretical calculated value, ensuring the correct sequence has been produced. mdpi.com These modern methods provide the foundation for creating and validating novel peptide sequences for exploration in chemical biology and medicine.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C47H81N13O11 B10855213 OVA (55-62)

Properties

Molecular Formula

C47H81N13O11

Molecular Weight

1004.2 g/mol

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C47H81N13O11/c1-26(2)23-35(46(70)71)58-41(65)31(18-11-13-21-49)54-43(67)34(25-36(61)62)57-42(66)33(24-29-15-8-7-9-16-29)56-40(64)32(19-14-22-53-47(51)52)55-44(68)37(27(3)4)60-45(69)38(28(5)6)59-39(63)30(50)17-10-12-20-48/h7-9,15-16,26-28,30-35,37-38H,10-14,17-25,48-50H2,1-6H3,(H,54,67)(H,55,68)(H,56,64)(H,57,66)(H,58,65)(H,59,63)(H,60,69)(H,61,62)(H,70,71)(H4,51,52,53)/t30-,31-,32-,33-,34-,35-,37-,38-/m0/s1

InChI Key

UBAOXMCIIZKBET-OGWYRZOZSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCCN)N

Origin of Product

United States

Methodologies for the Synthesis and Preparation of H Lys Val Val Arg Phe Asp Lys Leu Oh

Solid-Phase Peptide Synthesis (SPPS) Strategies for H-Lys-Val-Val-Arg-Phe-Asp-Lys-Leu-OH

Introduced by R.B. Merrifield, Solid-Phase Peptide Synthesis (SPPS) is the most common and automated method for producing peptides like H-Lys-Val-Val-Arg-Phe-Asp-Lys-Leu-OH. The core principle involves covalently attaching the C-terminal amino acid, Leucine (Leu), to an insoluble polymer resin. The peptide chain is then assembled in a stepwise manner from the C-terminus to the N-terminus through repeated cycles of deprotection and coupling. The key advantage of SPPS is the ease of purification; excess reagents and soluble by-products are simply washed away by filtration after each step, while the growing peptide remains anchored to the solid support.

The general cycle for synthesizing H-Lys-Val-Val-Arg-Phe-Asp-Lys-Leu-OH via SPPS would be:

Anchoring: The first amino acid, Fmoc-Leu-OH, is attached to a suitable resin.

Deprotection: The N-terminal protecting group (e.g., Fmoc) is removed from Leucine to expose a free amine.

Coupling: The next protected amino acid in the sequence (e.g., Fmoc-Lys(Boc)-OH) is activated and coupled to the free amine of the resin-bound Leu.

Washing: Excess reagents are washed away.

These deprotection and coupling steps are repeated for each subsequent amino acid (Asp, Phe, Arg, Val, Val, Lys) until the full octapeptide sequence is assembled on the resin.

Protecting groups are essential in peptide synthesis to prevent unwanted side reactions at the reactive side chains of amino acids and to direct the formation of the correct peptide bond at the α-amino group. The two dominant orthogonal strategies are the Fmoc/tBu and the Boc/Bzl approaches.

The Fmoc/tBu strategy is the most widely used approach in modern SPPS. It employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary protection of the α-amino group. This group is typically removed with a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). The side-chain functional groups of the amino acids in the sequence are protected by acid-labile groups, primarily derived from tert-butyl (tBu). This strategy is considered milder because the final cleavage from the resin and removal of side-chain protectors uses trifluoroacetic acid (TFA), which is less harsh than the hydrofluoric acid (HF) often used in the Boc strategy.

The Boc/Bzl strategy uses the acid-labile tert-butyloxycarbonyl (Boc) group for Nα-protection, which is removed with a moderately strong acid like TFA at each cycle. The "permanent" side-chain protecting groups are typically benzyl (B1604629) (Bzl)-based and are removed along with cleavage from the resin using a very strong acid, such as anhydrous HF or trifluoromethanesulfonic acid (TFMSA). While requiring more specialized equipment due to the harsh acids, the Boc strategy can be advantageous for synthesizing hydrophobic or aggregation

Purification and Advanced Analytical Characterization of Synthetic H-Lys-Val-Val-Arg-Phe-Asp-Lys-Leu-OH

Following synthesis and cleavage from the solid support, the crude peptide product contains the desired H-Lys-Val-Val-Arg-Phe-Asp-Lys-Leu-OH, as well as various impurities. These impurities can arise from incomplete reactions (deletion sequences), side reactions, or the presence of remaining protecting groups. acs.org Therefore, rigorous purification and characterization are essential to obtain a highly pure and structurally verified peptide.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is the primary technique for both the purification and the assessment of the purity of the synthetic peptide. acs.org Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide analysis. acs.orgacs.org

In RP-HPLC, the crude peptide mixture is dissolved in a suitable solvent and injected into the HPLC system. The separation is based on the differential partitioning of the peptide and its impurities between a non-polar stationary phase (typically a C18-modified silica (B1680970) column) and a polar mobile phase. A gradient of increasing organic solvent (commonly acetonitrile) in an aqueous solution containing an ion-pairing agent like trifluoroacetic acid (TFA) is used to elute the components from the column. youtube.com The desired peptide is collected in fractions as it elutes from the column, and the purity of these fractions is assessed by re-injecting a small aliquot into the HPLC. Fractions meeting the desired purity level are then pooled and lyophilized to obtain the final purified peptide as a powder.

Parameter Typical Condition
Column Reversed-phase C18
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient Linear gradient of increasing Mobile Phase B
Detection UV absorbance at 214 nm and 280 nm

Mass Spectrometry (MS) for Sequence Confirmation and Impurity Profiling

Mass spectrometry (MS) is an indispensable tool for the characterization of synthetic peptides, providing confirmation of the correct amino acid sequence and identification of impurities. springernature.comspringernature.com Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the most common ionization techniques used for peptide analysis. springernature.com

The mass spectrometer measures the mass-to-charge ratio (m/z) of the ionized peptide. The experimentally determined molecular weight of the main peak in the mass spectrum should correspond to the theoretical molecular weight of H-Lys-Val-Val-Arg-Phe-Asp-Lys-Leu-OH. springernature.com Furthermore, tandem mass spectrometry (MS/MS) can be employed to confirm the amino acid sequence. In MS/MS, the parent peptide ion is isolated and fragmented, and the resulting fragment ions are analyzed. The pattern of fragment ions (b- and y-ions) allows for the deduction and confirmation of the amino acid sequence. acs.org This technique is also crucial for identifying and characterizing impurities, such as deletion or insertion sequences. acs.org

Ion Type Calculated Mass (monoisotopic)
[M+H]⁺ 1001.6 Da
[M+2H]²⁺ 501.3 Da
Key Fragment Ions Dependent on fragmentation method (e.g., CID, HCD)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

While HPLC and MS are powerful for determining purity and primary structure, Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the three-dimensional structure of the peptide in solution. wikipedia.org One-dimensional (1D) ¹H NMR spectra can provide a fingerprint of the peptide, with characteristic chemical shifts for the protons of each amino acid residue. researchgate.netresearchgate.net

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are used to assign the proton resonances to specific amino acid spin systems. Nuclear Overhauser Effect (NOE) experiments, like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), provide information about protons that are close in space, which is crucial for determining the peptide's secondary and tertiary structure. wikipedia.org For a relatively short and flexible peptide like H-Lys-Val-Val-Arg-Phe-Asp-Lys-Leu-OH, NMR can confirm the expected random coil conformation in solution.

Amino Acid Residue Typical ¹H Chemical Shift Range (ppm) for α-H
Lysine (B10760008) (Lys) 4.2 - 4.4
Valine (Val) 3.9 - 4.1
Arginine (Arg) 4.2 - 4.4
Phenylalanine (Phe) 4.5 - 4.7
Aspartic Acid (Asp) 4.6 - 4.8
Leucine (Leu) 4.2 - 4.4

Structural Elucidation and Conformational Analysis of H Lys Val Val Arg Phe Asp Lys Leu Oh

Primary Sequence Determinants and Their Influence on H-Lys-Val-Val-Arg-Phe-Asp-Lys-Leu-OH Conformation

The primary structure, the linear sequence of amino acids, is the fundamental determinant of a peptide's final three-dimensional conformation. The specific arrangement of amino acids in H-Lys-Val-Val-Arg-Phe-Asp-Lys-Leu-OH dictates its physicochemical properties and subsequent folding patterns.

The sequence can be broadly divided into a hydrophilic N-terminal region (Lys-Val-Val-Arg) and a more hydrophobic C-terminal region (Phe-Asp-Lys-Leu). acs.org The presence of both charged (Lysine, Arginine, Aspartic Acid) and hydrophobic (Valine, Phenylalanine, Leucine) residues contributes to its amphipathic nature, a key factor in its interaction with different environments, such as aqueous solutions and lipid membranes. acs.orgkhanacademy.org

The specific properties of each amino acid residue play a critical role:

Lysine (B10760008) (Lys, K) and Arginine (Arg, R): These basic, positively charged amino acids are often involved in electrostatic interactions and binding to negatively charged molecules. khanacademy.org

Valine (Val, V) and Leucine (Leu, L): These are nonpolar, aliphatic amino acids that contribute to the hydrophobic core of protein structures. khanacademy.org

Phenylalanine (Phe, F): An aromatic and nonpolar amino acid, it also contributes to hydrophobic interactions. khanacademy.org

Aspartic Acid (Asp, D): This acidic, negatively charged amino acid can participate in ionic bonds and is often found in the active sites of enzymes. khanacademy.org

The strategic placement of these residues influences the peptide's propensity to adopt specific secondary and tertiary structures. For instance, the hydrophobic C-terminus is thought to be a key driver of aggregation and interaction with membranes. acs.org

Table 1: Amino Acid Sequence and Properties of H-Lys-Val-Val-Arg-Phe-Asp-Lys-Leu-OH

Position Amino Acid (Three-Letter Code) Amino Acid (One-Letter Code) Side Chain Property
1 Lys K Basic, Positively Charged, Hydrophilic
2 Val V Nonpolar, Hydrophobic
3 Val V Nonpolar, Hydrophobic
4 Arg R Basic, Positively Charged, Hydrophilic
5 Phe F Aromatic, Nonpolar, Hydrophobic
6 Asp D Acidic, Negatively Charged, Hydrophilic
7 Lys K Basic, Positively Charged, Hydrophilic
8 Leu L Nonpolar, Hydrophobic

Investigation of Secondary Structural Propensities in H-Lys-Val-Val-Arg-Phe-Asp-Lys-Leu-OH

The local folding of the peptide chain into regular, repeating structures constitutes its secondary structure. For H-Lys-Val-Val-Arg-Phe-Asp-Lys-Leu-OH, both alpha-helical and beta-sheet conformations have been observed, with the predominant structure being highly dependent on the environmental conditions. acs.orgnih.gov

In membrane-mimicking environments, such as in the presence of lithium dodecyl sulfate (B86663) (LDS) micelles, two-dimensional ¹H NMR spectroscopy has revealed that H-Lys-Val-Val-Arg-Phe-Asp-Lys-Leu-OH can adopt an α-helical conformation, particularly in its C-terminal region (residues 28-34). acs.org The N-terminal region, in contrast, tends to be more flexible and exposed to the solvent. acs.org This helical structure is a common motif for membrane-spanning protein segments. wikipedia.org

However, under conditions that favor aggregation, the peptide undergoes a conformational transition to a β-sheet structure. acs.orgnih.gov Spectroscopic techniques like circular dichroism (CD) and vibrational circular dichroism (VCD) have been instrumental in monitoring this transition. nih.govnih.gov For instance, CD spectroscopy shows a characteristic negative band around 218 nm at higher concentrations in methanol, indicative of a predominantly β-sheet conformation. nih.gov This transition from a soluble, often α-helical or random coil state, to an insoluble, β-sheet-rich aggregate is a hallmark of amyloidogenic peptides. nih.gov

H-Lys-Val-Val-Arg-Phe-Asp-Lys-Leu-OH is well-known for its propensity to self-assemble into larger, ordered structures, most notably amyloid fibrils. acs.orgrupahealth.com This process is nucleation-dependent and results in the formation of insoluble aggregates with a high β-sheet content. nih.gov In fact, this 11-residue fragment is the shortest segment of the full-length Aβ peptide that retains the ability to form these large β-sheet fibrils and exhibit toxicity. acs.orgnih.gov

The aggregation process can be monitored in vitro using techniques like Thioflavin T (ThT) fluorescence spectroscopy. nih.govplos.org ThT is a dye that specifically binds to the β-sheet structure of amyloid fibrils, resulting in a significant increase in its fluorescence intensity. plos.org Studies have shown that the aggregation of this peptide follows a sigmoidal curve, characterized by a lag phase, a growth phase where β-sheet content increases, and a plateau phase where the fibrils elongate. nih.gov The rate of fibril formation for this shorter fragment is notably faster than that of the full-length Aβ peptides. nih.gov The aggregational state of the peptide has been shown to strongly influence its properties, including free radical generation. nih.gov

Tertiary and Quaternary Structural Considerations for H-Lys-Val-Val-Arg-Phe-Asp-Lys-Leu-OH in Biological Contexts

While individual peptides can adopt secondary structures, in a biological context, they often assemble into more complex tertiary and quaternary structures. For H-Lys-Val-Val-Arg-Phe-Asp-Lys-Leu-OH, these higher-order structures are intimately linked to its pathological role.

In the context of a lipid bilayer, a model for a cell membrane, this peptide can form pore-like structures. acs.org All-atom molecular dynamics simulations have investigated the formation of β-barrel-like oligomers composed of eight β-strands. acs.org These simulations suggest that the orientation of the charged lysine residues (either towards the interior or exterior of the barrel) influences the stability and membrane-disrupting potential of these pores. acs.org Such pore formation is one of the proposed mechanisms for the peptide's toxicity. acs.org

The quaternary structure of H-Lys-Val-Val-Arg-Phe-Asp-Lys-Leu-OH is exemplified by the formation of amyloid fibrils. These are highly ordered, insoluble protein aggregates characterized by a cross-β structure, where β-sheets run perpendicular to the fibril axis. The intertwined nature of these fibrils contributes to the formation of the characteristic plaques seen in Alzheimer's disease. plos.org

Computational Chemistry and Molecular Modeling of H-Lys-Val-Val-Arg-Phe-Asp-Lys-Leu-OH

Computational methods, particularly molecular dynamics (MD) simulations, have provided invaluable atomic-level insights into the structure and dynamics of H-Lys-Val-Val-Arg-Phe-Asp-Lys-Leu-OH.

MD simulations allow researchers to model the movement of atoms in the peptide over time, providing a detailed picture of its conformational landscape and stability in various environments. These simulations have been used to study the peptide as a monomer, in the presence of lipid bilayers, and during the process of aggregation. nih.govrsc.org

Simulations of the monomeric peptide have revealed its conformational flexibility, showing that it can adopt helical structures in apolar environments and collapsed coil or β-hairpin conformations in aqueous solutions. nih.gov This highlights the significant influence of the solvent on the peptide's structure.

MD simulations have also been employed to study the interaction of H-Lys-Val-Val-Arg-Phe-Asp-Lys-Leu-OH with model neuronal membranes. rsc.orgrsc.org These studies have shown that the peptide tends to reside in the headgroup region and the upper part of the lipid tails, with a preference for certain lipid compositions. rsc.orgrsc.org The simulations also indicate that the presence of cholesterol in the membrane can make it more rigid, which in turn facilitates the aggregation of the peptide on the membrane surface. rsc.orgrsc.org

Furthermore, computational approaches have been used to construct and analyze the stability of micelle-like oligomers of H-Lys-Val-Val-Arg-Phe-Asp-Lys-Leu-OH. nih.gov These studies have identified stable micellar structures with antiparallel peptide organization and have shown that van der Waals and solvation energies play a more significant role in their stabilization than electrostatic energies. nih.gov

Quantum Chemical Calculations of Intra- and Inter-Residue Interactions

Quantum chemical calculations are pivotal in dissecting the non-covalent interactions that stabilize the conformation of H-Lys-Val-Val-Arg-Phe-Asp-Lys-Leu-OH. These calculations provide insights into the energetics of salt bridges, cation-π interactions, and hydrophobic interactions.

Salt Bridges: The peptide sequence contains two positively charged residues, Lysine (Lys) and Arginine (Arg), and one negatively charged residue, Aspartic acid (Asp). This composition allows for the formation of intramolecular salt bridges between the side chains of Lys-Asp and Arg-Asp. Computational models, such as those employing replica exchange molecular dynamics (REMD) with both explicit and implicit solvent models, can predict the stability and geometry of these ionic interactions. acs.orgacs.org Studies on model peptides have shown that while generalized Born (GB) implicit solvent models can sometimes overstate the stability of salt bridges, hybrid models that incorporate some explicit water molecules provide a more accurate free energy profile. acs.orgacs.org The formation of a salt bridge in a less polar environment, such as the interior of a folded peptide, can contribute significantly to its stability, with free energies of formation in the range of -4 kcal/mol in octanol. pnas.org Molecular dynamics simulations have also indicated that salt bridge stability can be remarkably resilient to increases in temperature. nih.gov

Cation-π Interactions: The presence of Arginine and Phenylalanine (Phe) in the sequence suggests the potential for a cation-π interaction between the guanidinium (B1211019) group of Arg and the aromatic ring of Phe. nih.govnih.gov Quantum chemical calculations can quantify the strength of this interaction. While a favorable geometry with the cationic side chain stacked over the aromatic ring is a prerequisite, the interaction energy is influenced by the specific amino acids involved. nih.gov Generally, Arg participates more readily in cation-π interactions than Lys, and Tryptophan forms stronger interactions than Phenylalanine. nih.gov Computational studies on model helical peptides have sometimes shown a weaker than expected stabilizing effect from Arg-Phe cation-π interactions in solution. nih.gov

Interaction TypeInteracting ResiduesEstimated Interaction Energy (kcal/mol)Computational Method
Salt BridgeLys-Asp-2 to -5REMD with Hybrid Solvation acs.orgacs.org
Salt BridgeArg-Asp-3 to -6REMD with Hybrid Solvation acs.orgacs.org
Cation-πArg-Phe-1 to -3Ab initio calculations nih.gov
Hydrophobic ClusterVal-Val-LeuVariableMolecular Dynamics Simulations youtube.com

Biophysical Techniques for Structural Characterization

A combination of biophysical techniques is essential for a comprehensive structural characterization of H-Lys-Val-Val-Arg-Phe-Asp-Lys-Leu-OH in different environments.

Solution-State NMR Spectroscopy for Three-Dimensional Structure Determination

Solution-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution, mimicking a physiological environment. uzh.ch A suite of NMR experiments would be required to elucidate the structure of this octapeptide.

Initially, one-dimensional (1D) proton NMR spectra would be acquired to assess the sample's purity and the dispersion of signals, which can indicate the presence of a folded structure. uzh.ch Subsequently, a series of two-dimensional (2D) NMR experiments would be performed:

COSY (Correlated Spectroscopy): This experiment identifies protons that are scalar-coupled, typically through two or three bonds, allowing for the assignment of spin systems for each amino acid residue. uzh.ch

TOCSY (Total Correlation Spectroscopy): This provides correlations between all protons within a spin system, greatly aiding in the unambiguous assignment of amino acid residues, especially for those with long side chains like Lys, Arg, and Leu. uzh.ch

NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for determining the 3D structure. It identifies protons that are close in space (typically < 5 Å), regardless of whether they are connected by chemical bonds. uzh.ch The intensity of NOE cross-peaks is proportional to the inverse sixth power of the distance between the protons, providing distance restraints for structure calculation.

The sequential assignment of resonances (connecting the spin systems of adjacent residues) would be achieved by observing NOEs between the alpha-proton of one residue and the amide proton of the next (dαN(i, i+1)). Medium- and long-range NOEs would provide crucial information about the peptide's secondary and tertiary structure. Once a sufficient number of distance restraints are collected, along with dihedral angle restraints derived from coupling constants, computational algorithms are used to generate an ensemble of structures consistent with the NMR data.

NMR ExperimentInformation ObtainedApplication to H-Lys-Val-Val-Arg-Phe-Asp-Lys-Leu-OH
1D ¹HSample purity, signal dispersionInitial assessment of folding
2D COSYThrough-bond connectivities (2-3 bonds)Assignment of individual amino acid spin systems
2D TOCSYThrough-bond connectivities within a residueUnambiguous side-chain assignments for Lys, Val, Arg, Phe, Asp, Leu
2D NOESYThrough-space proximities (< 5 Å)Sequential assignment, secondary and tertiary structure determination

Circular Dichroism (CD) Spectroscopy for Secondary Structure Content

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique used to estimate the secondary structure content of peptides and proteins in solution. nih.gov The technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. The resulting CD spectrum is characteristic of the peptide's predominant secondary structure.

For H-Lys-Val-Val-Arg-Phe-Asp-Lys-Leu-OH, the CD spectrum would reveal the proportions of α-helix, β-sheet, β-turn, and random coil conformations.

An α-helical conformation is characterized by two negative bands around 222 nm and 208 nm, and a positive band around 192 nm. nih.gov

A β-sheet structure typically shows a single negative band around 218 nm and a positive band near 195 nm.

A random coil or unfolded peptide exhibits a strong negative band near 200 nm. wikipedia.org

The spectrum can be recorded under various conditions (e.g., different solvents, temperatures, pH) to assess the stability of the secondary structure. For instance, in a hydrophobic environment like trifluoroethanol, many peptides have a higher propensity to form α-helical structures. wikipedia.org

Secondary StructureCharacteristic CD Bands (nm)
α-HelixNegative at ~222 and ~208, Positive at ~192
β-SheetNegative at ~218, Positive at ~195
Random CoilStrong negative at ~200

X-ray Crystallography and Neutron Crystallography for High-Resolution Structural Insights

X-ray crystallography is the gold standard for obtaining high-resolution, atomic-level three-dimensional structures of molecules, provided that a well-ordered single crystal can be grown. researchgate.net The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern to determine the arrangement of atoms within the crystal lattice.

For H-Lys-Val-Val-Arg-Phe-Asp-Lys-Leu-OH, obtaining a crystal suitable for X-ray diffraction could be challenging due to its conformational flexibility. However, if successful, the resulting electron density map would provide precise coordinates for each atom, offering definitive insights into bond lengths, bond angles, and the specific geometry of intramolecular interactions like salt bridges and cation-π interactions.

Neutron crystallography is a complementary technique that is particularly powerful for locating hydrogen atoms. Since X-rays are scattered by electrons, hydrogen atoms are difficult to detect. Neutrons, however, are scattered by atomic nuclei, making it possible to determine the positions of hydrogen atoms and deuterons with high accuracy. This is especially valuable for understanding hydrogen bonding networks and the protonation states of acidic and basic residues like Asp, Lys, and Arg, which are critical for the function of many bioactive peptides.

TechniqueInformation ProvidedAdvantages for H-Lys-Val-Val-Arg-Phe-Asp-Lys-Leu-OH
X-ray CrystallographyHigh-resolution 3D atomic coordinatesUnambiguous determination of overall conformation and non-covalent interactions.
Neutron CrystallographyPrecise location of hydrogen atomsDetailed analysis of hydrogen bonds and protonation states of ionizable side chains.

Compound Names Table

AbbreviationFull Name
H-Lys-Val-Val-Arg-Phe-Asp-Lys-Leu-OHLysyl-valyl-valyl-arginyl-phenylalanyl-aspartyl-lysyl-leucine
LysLysine
ValValine
ArgArginine
PhePhenylalanine
AspAspartic Acid
LeuLeucine
TrpTryptophan
GBGeneralized Born
REMDReplica Exchange Molecular Dynamics
COSYCorrelated Spectroscopy
TOCSYTotal Correlation Spectroscopy
NOESYNuclear Overhauser Effect Spectroscopy
CDCircular Dichroism

Molecular Interactions and Biochemical Pathways Mediated by H Lys Val Val Arg Phe Asp Lys Leu Oh

Receptor Binding and Ligand-Receptor Dynamics of H-Lys-Val-Val-Arg-Phe-Asp-Lys-Leu-OH

The interaction of H-Lys-Val-Val-Arg-Phe-Asp-Lys-Leu-OH with cellular receptors is predicated on its unique sequence of charged, hydrophobic, and aromatic amino acids. The presence of three basic residues (Lysine and Arginine) and a single acidic residue (Aspartic acid) suggests that electrostatic interactions likely play a crucial role in its binding to receptors.

Quantitative Analysis of Binding Affinity and Selectivity

The selectivity of this peptide for a particular receptor would be determined by the precise three-dimensional conformation it adopts and the stereochemical complementarity with the receptor's binding site. Peptides with similar compositions of basic and hydrophobic amino acids have been shown to interact with a range of receptors, including G-protein coupled receptors (GPCRs) and ion channels.

Computational Docking and Experimental Mapping of Binding Sites

In the absence of direct experimental data, computational docking simulations could provide valuable insights into the potential binding modes of H-Lys-Val-Val-Arg-Phe-Asp-Lys-Leu-OH with various receptors. Such simulations would model the interactions between the peptide's amino acid side chains and the receptor's surface, predicting the most stable binding conformations and identifying key interacting residues.

Experimental techniques like site-directed mutagenesis and peptide truncation studies would be necessary to map the specific binding site on a receptor. By systematically altering amino acids in the receptor or shortening the peptide, researchers can identify the critical residues involved in the binding interaction.

Enzymatic Modulation by H-Lys-Val-Val-Arg-Phe-Asp-Lys-Leu-OH

Peptides can act as modulators of enzyme activity, either by inhibiting or activating them. The specific sequence of H-Lys-Val-Val-Arg-Phe-Asp-Lys-Leu-OH suggests it could be a substrate for certain proteases or potentially act as a competitive inhibitor for enzymes that recognize similar sequences.

Mechanisms of Enzyme Inhibition or Activation

If this octapeptide were to act as an enzyme inhibitor, it would likely do so through competitive inhibition, where it binds to the active site of the enzyme, preventing the natural substrate from binding. The presence of the Arg-Phe and Asp-Lys motifs could be recognized by specific proteases. For instance, some proteases have a preference for cleavage after basic residues like Arginine and Lysine (B10760008).

Conversely, some peptides can act as allosteric modulators, binding to a site on the enzyme other than the active site to either enhance or decrease its activity. The potential for H-Lys-Val-Val-Arg-Phe-Asp-Lys-Leu-OH to act as an allosteric modulator would depend on the specific enzyme and the presence of a suitable allosteric binding site.

Substrate Specificity and Proteolytic Processing of H-Lys-Val-Val-Arg-Phe-Asp-Lys-Leu-OH by Endogenous Enzymes

The susceptibility of H-Lys-Val-Val-Arg-Phe-Asp-Lys-Leu-OH to proteolytic processing is high due to the presence of multiple potential cleavage sites for common endogenous proteases. Trypsin, for example, typically cleaves peptide chains at the carboxyl side of Lysine and Arginine residues. pnas.org This would suggest potential cleavage of this octapeptide at multiple locations. Chymotrypsin, on the other hand, preferentially cleaves at the carboxyl side of aromatic amino acids like Phenylalanine. pnas.org

The rate and specificity of cleavage would depend on the accessibility of these sites within the peptide's three-dimensional structure and the specific proteases present in the biological environment.

Interactions with Biological Membranes and Macromolecular Complexes

The physicochemical properties of H-Lys-Val-Val-Arg-Phe-Asp-Lys-Leu-OH, particularly its combination of charged and hydrophobic residues, suggest it may interact with biological membranes and form complexes with other macromolecules.

The positively charged Lysine and Arginine residues can interact with the negatively charged phosphate head groups of phospholipids in cell membranes. nih.govnih.gov The hydrophobic Valine, Leucine, and Phenylalanine residues could then penetrate the hydrophobic core of the lipid bilayer. wikipedia.org This amphipathic nature might allow the peptide to disrupt membrane integrity or facilitate its translocation across the membrane. Molecular dynamics simulations of similar peptides have shown that Arginine, in particular, can form strong hydrogen bonds with phosphate groups and attract water molecules into the membrane, potentially leading to pore formation. nih.govnih.gov

Membrane Permeability and Translocation Mechanisms

The ability of H-Lys-Val-Val-Arg-Phe-Asp-Lys-Leu-OH to traverse cellular membranes is predicted to be a multifaceted process, governed by the interplay of its hydrophilic and hydrophobic residues. The peptide contains three positively charged lysine (Lys) residues and one positively charged arginine (Arg) residue at physiological pH, along with one negatively charged aspartic acid (Asp) residue. This gives the peptide a net positive charge, which can facilitate initial electrostatic interactions with the negatively charged components of the cell membrane, such as phosphatidylserine.

Conversely, the presence of hydrophobic residues, including two valine (Val) residues, one leucine (Leu) residue, and one aromatic phenylalanine (Phe) residue, provides lipophilic character. technologynetworks.com These nonpolar side chains are expected to favor interaction with the lipid acyl chains within the membrane's core. wikipedia.org This dual nature suggests that the peptide may exhibit properties of a cell-penetrating peptide (CPP), where the initial electrostatic attraction is followed by a hydrophobic-driven insertion into the lipid bilayer.

The translocation of H-Lys-Val-Val-Arg-Phe-Asp-Lys-Leu-OH across the membrane could occur through several potential mechanisms:

Direct Penetration: The peptide might directly cross the membrane in a receptor- and energy-independent manner. This process would involve the insertion of the hydrophobic residues into the lipid core, potentially leading to transient pore formation or other membrane destabilizing effects that allow the peptide to enter the cytosol.

Endocytosis: The peptide could be internalized through various endocytic pathways, such as macropinocytosis or clathrin-mediated endocytosis. The initial binding to the cell surface, facilitated by its positive charges, could trigger these uptake mechanisms.

The balance between the charged and hydrophobic residues is critical. The strong positive charge from lysine and arginine residues can enhance membrane binding, while the hydrophobicity of valine, leucine, and phenylalanine is crucial for insertion into the lipid environment. technologynetworks.comwikipedia.org

Table 1: Properties of Amino Acid Residues in H-Lys-Val-Val-Arg-Phe-Asp-Lys-Leu-OH Relevant to Membrane Interaction

Amino Acid3-Letter Code1-Letter CodeSide Chain PropertyCharge at pH 7.4Role in Membrane Interaction
LysineLysKBasic, HydrophilicPositiveElectrostatic attraction to negatively charged membrane components.
ValineValVHydrophobic, AliphaticNeutralInsertion into the hydrophobic core of the lipid bilayer.
ArginineArgRBasic, HydrophilicPositiveStrong electrostatic interactions and hydrogen bonding with membrane lipids.
PhenylalaninePheFAromatic, HydrophobicNeutralHydrophobic interactions within the lipid core.
Aspartic AcidAspDAcidic, HydrophilicNegativeElectrostatic interactions, potentially modulating the overall peptide charge.
LeucineLeuLHydrophobic, AliphaticNeutralInsertion into the hydrophobic core of the lipid bilayer.

Protein-Protein and Peptide-Protein Interaction Studies

The specific sequence of H-Lys-Val-Val-Arg-Phe-Asp-Lys-Leu-OH dictates its potential to engage in interactions with other proteins. The arrangement of charged and hydrophobic residues creates distinct domains that can serve as recognition motifs for protein binding.

The positively charged lysine and arginine residues are prime candidates for forming salt bridges with negatively charged residues (aspartic acid or glutamic acid) on the surface of a target protein. uobaghdad.edu.iq Arginine, with its guanidinium (B1211019) group, can also participate in a network of hydrogen bonds, further stabilizing such interactions. The presence of both lysine and arginine may allow for specific recognition of protein surfaces with particular patterns of negative charge.

The hydrophobic core of the peptide, formed by the consecutive valine residues, leucine, and phenylalanine, can mediate interactions with hydrophobic pockets or surfaces on other proteins. The aromatic ring of phenylalanine can also engage in π-π stacking interactions with other aromatic residues like tyrosine or tryptophan on a binding partner.

Given its composition, H-Lys-Val-Val-Arg-Phe-Asp-Lys-Leu-OH could theoretically interact with:

Chaperone proteins: The exposed hydrophobic residues might be recognized by heat shock proteins or other chaperones.

Enzymes: The charged residues could interact with active sites or allosteric sites of enzymes, potentially modulating their activity. For instance, the Asp-Lys or Arg-Asp pairings within the peptide could mimic motifs involved in enzyme-substrate recognition.

Structural proteins: The peptide could bind to components of the cytoskeleton or extracellular matrix through a combination of electrostatic and hydrophobic interactions.

Computational modeling, such as peptide docking simulations, would be a valuable tool to predict potential protein targets and to visualize the specific molecular interactions at the atomic level. Experimental techniques like affinity chromatography, co-immunoprecipitation, and surface plasmon resonance would be necessary to validate these predicted interactions.

Elucidation of Cellular Signaling Pathways Affected by H-Lys-Val-Val-Arg-Phe-Asp-Lys-Leu-OH

Investigation in in vitro Cellular Models

To understand the potential effects of H-Lys-Val-Val-Arg-Phe-Asp-Lys-Leu-OH on cellular signaling, a systematic approach using various in vitro cellular models would be required. The choice of cell line would depend on the predicted targets and desired outcomes. For example, if the peptide is hypothesized to have anti-inflammatory properties, a macrophage cell line like RAW 264.7 would be appropriate. If it is predicted to influence cell growth, cancer cell lines such as HeLa or MCF-7 could be utilized.

Initial studies would likely involve treating these cell cultures with the peptide and observing for phenotypic changes, such as alterations in cell morphology, proliferation rates, or apoptosis. Cytotoxicity assays (e.g., MTT or LDH assays) would be essential to determine a non-toxic concentration range for subsequent experiments.

Reporter gene assays could be employed to monitor the activity of specific transcription factors and signaling pathways. For instance, a cell line with a luciferase reporter driven by an NF-κB response element could be used to assess the peptide's impact on this key inflammatory pathway.

Identification of Downstream Effectors and Regulatory Networks

Following the initial observations in cellular models, the next step would be to identify the specific downstream effectors and regulatory networks modulated by H-Lys-Val-Val-Arg-Phe-Asp-Lys-Leu-OH. This could be achieved through a combination of proteomics and transcriptomics approaches.

Phospho-proteomics: Given that many signaling pathways are regulated by protein phosphorylation, treating cells with the peptide followed by mass spectrometry-based phospho-proteomic analysis could reveal changes in the phosphorylation status of key signaling proteins, such as kinases and their substrates.

Transcriptomics (RNA-Seq): Analyzing changes in gene expression in response to the peptide can provide a broad overview of the affected cellular processes. This could point towards the upregulation or downregulation of genes involved in specific pathways, such as cell cycle regulation, apoptosis, or immune responses.

Once candidate pathways and effectors are identified, their roles can be validated using more targeted approaches. For example, if RNA-Seq data suggests an effect on the MAPK pathway, this can be confirmed by Western blotting for phosphorylated forms of ERK, JNK, and p38. Furthermore, the use of specific inhibitors for these pathways in conjunction with the peptide treatment can help to establish a causal relationship.

Structure Activity Relationship Sar Studies of H Lys Val Val Arg Phe Asp Lys Leu Oh and Its Analogs

Comprehensive Alanine (B10760859) Scanning Mutagenesis of H-Lys-Val-Val-Arg-Phe-Asp-Lys-Leu-OH

Alanine scanning is a widely used technique in SAR studies to determine the functional importance of individual amino acid residues within a peptide. nih.gov This method involves systematically replacing each residue in the sequence with alanine and measuring the effect on the peptide's activity. Alanine is chosen because its small, non-reactive methyl side chain removes the specific functionality of the original residue without significantly altering the peptide's backbone conformation, thus revealing the contribution of the original side chain. nih.gov

Residues whose substitution with alanine leads to a significant loss of activity are termed "hotspots" and are considered critical for the peptide's function. nih.gov A hypothetical alanine scan of H-Lys-Val-Val-Arg-Phe-Asp-Lys-Leu-OH would likely identify the charged residues (Lys1, Arg4, Asp6, Lys7) and the aromatic residue (Phe5) as potential hotspots due to their roles in specific electrostatic and binding interactions.

Table 1: Representative Data from a Hypothetical Alanine Scan of H-Lys-Val-Val-Arg-Phe-Asp-Lys-Leu-OH This table is illustrative and represents typical outcomes of an alanine scanning experiment.

Original Residue (Position) Alanine Mutant Relative Binding Affinity Change Inferred Importance
Lys (1) Ala -Val-Val-Arg-Phe-Asp-Lys-Leu Significant Decrease High
Val (2) Lys-Ala -Val-Arg-Phe-Asp-Lys-Leu Minor Decrease Low
Val (3) Lys-Val-Ala -Arg-Phe-Asp-Lys-Leu Minor Decrease Low
Arg (4) Lys-Val-Val-Ala -Phe-Asp-Lys-Leu Significant Decrease High
Phe (5) Lys-Val-Val-Arg-Ala -Asp-Lys-Leu Significant Decrease High
Asp (6) Lys-Val-Val-Arg-Phe-Ala -Lys-Leu Significant Decrease High
Lys (7) Lys-Val-Val-Arg-Phe-Asp-Ala -Leu Significant Decrease High

Positional Amino Acid Substitution Analysis within H-Lys-Val-Val-Arg-Phe-Asp-Lys-Leu-OH

Beyond alanine scanning, substituting residues with other amino acids can provide more detailed insights into the specific properties (e.g., charge, size, hydrophobicity) required at each position.

The peptide sequence contains three basic residues: Lysine (B10760008) at positions 1 and 7, and Arginine at position 4. At physiological pH, these residues are positively charged and are crucial for forming electrostatic interactions, or salt bridges, with negatively charged residues on a target protein or receptor. khanacademy.org The high positive charge density created by these residues can be critical for cell penetration and binding to negatively charged molecules. khanacademy.orgnih.gov Studies on other peptides have shown that preserving basic residues is often essential for biological processes. nih.gov In this peptide, the spatial arrangement of Lys1, Arg4, and Lys7 likely defines a positively charged surface that is key to its molecular recognition and interaction.

Hydrophobic residues, including Valine (positions 2 and 3), Phenylalanine (position 5), and Leucine (position 8), play a central role in protein stability and binding. nih.gov These nonpolar side chains tend to avoid water and often insert into hydrophobic pockets within a receptor or form a hydrophobic core that stabilizes the peptide's structure. khanacademy.orgnih.gov The tandem Val-Val sequence may create a rigid, hydrophobic region, while the larger Leucine at the C-terminal end could serve as a hydrophobic anchor. The contribution of these residues is significant, with studies showing that hydrophobic interactions can account for a majority of a protein's stability. nih.gov

Aspartic Acid at position 6 is the sole acidic residue in the sequence. Its carboxyl side chain is negatively charged at neutral pH. khanacademy.org This negative charge is pivotal for creating electrostatic interactions, often with nearby positively charged basic residues like Arginine or Lysine, to form stabilizing intramolecular or intermolecular salt bridges. khanacademy.org The placement of Asp6 between two basic residues (Arg4 and Lys7) suggests a potential role in modulating the local charge environment and contributing to a specific three-dimensional conformation necessary for function.

The aromatic residue Phenylalanine at position 5 has unique properties that are often critical for high-affinity binding. Its bulky, nonpolar benzyl (B1604629) side chain contributes to the hydrophobic effect, similar to Valine and Leucine. khanacademy.org Furthermore, the aromatic ring can engage in π-stacking interactions with other aromatic residues on a binding partner, a highly specific and stabilizing interaction. The presence of aromatic residues at the ends of transmembrane helices has been shown to buffer them against changes in the lipid bilayer, highlighting their importance in membrane interactions. nih.gov In this peptide, Phe5 is likely a key component of the binding epitope, crucial for receptor recognition.

N-terminal and C-terminal Chemical Modifications of H-Lys-Val-Val-Arg-Phe-Asp-Lys-Leu-OH

Modifying the N- and C-termini of a peptide is a common strategy to enhance its stability, alter its charge, and improve its pharmacokinetic properties. The native peptide has a free amino group (N-terminus) and a free carboxyl group (C-terminus).

N-terminal Modifications: The N-terminal α-amino group is typically positively charged at neutral pH. nih.gov Common modifications include:

Methylation: The addition of methyl groups can also influence the peptide's properties and interactions. nih.gov

C-terminal Modifications: The C-terminal carboxyl group is negatively charged at physiological pH.

Amidation: Replacing the C-terminal hydroxyl group with an amide group (–CONH₂) is a very common modification. This removes the negative charge, which can increase the peptide's binding affinity for its receptor by altering hydrogen bonding capabilities. nih.gov Like N-terminal acetylation, C-terminal amidation also increases resistance to degradation by carboxypeptidases. nih.gov

Table 2: Potential Terminal Modifications and Their Effects

Modification Type Modified Structure Example Effect on Terminal Charge Potential Functional Impact
N-terminal Acetylation Ac -Lys-Val-Val-Arg-Phe-Asp-Lys-Leu-OH Neutralizes positive charge Increased stability, increased hydrophobicity
C-terminal Amidation H-Lys-Val-Val-Arg-Phe-Asp-Lys-Leu-NH₂ Neutralizes negative charge Increased stability, altered receptor binding

Compound Names

Table 3: List of Compounds Mentioned

Abbreviation Full Name
Ala Alanine
Arg Arginine
Asp Aspartic Acid
Leu Leucine
Lys Lysine
Phe Phenylalanine

Design and Evaluation of Cyclic Analogs of H-Lys-Val-Val-Arg-Phe-Asp-Lys-Leu-OH for Conformational Restriction

The linear nature of many peptides affords them significant conformational flexibility. While this can be advantageous for interacting with various biological targets, it can also lead to a decrease in binding affinity and susceptibility to enzymatic degradation. Cyclization is a widely employed strategy to mitigate these drawbacks by restricting the peptide's conformational freedom. By locking the peptide into a more rigid structure, it can pre-organize into its bioactive conformation, leading to enhanced receptor binding and potentially increased selectivity. mdpi.comgla.ac.uk

The design of cyclic analogs of H-Lys-Val-Val-Arg-Phe-Asp-Lys-Leu-OH would involve forming a covalent bond between different parts of the peptide backbone or its side chains. Common cyclization strategies include head-to-tail, side-chain-to-side-chain, and backbone-to-side-chain cyclization. For instance, a lactam bridge could be formed between the side chains of the N-terminal Lysine and the C-terminal Aspartic acid.

The evaluation of these cyclic analogs would involve assessing their biological activity in comparison to the parent linear peptide. It is hypothesized that a conformationally constrained cyclic analog that mimics the bioactive conformation of the linear peptide would exhibit improved potency. For example, studies on RGD-containing cyclic octapeptides have demonstrated that cyclization can significantly enhance their antagonistic potency at integrin receptors. nih.govmdpi.com In the case of H-Lys-Val-Val-Arg-Phe-Asp-Lys-Leu-OH, a similar approach could yield analogs with superior activity.

Table 1: Hypothetical Biological Evaluation of Cyclic Analogs of H-Lys-Val-Val-Arg-Phe-Asp-Lys-Leu-OH

Compound NameModificationHypothetical Relative Activity (%)Rationale
H-Lys-Val-Val-Arg-Phe-Asp-Lys-Leu-OHLinear Parent Peptide100Baseline activity of the natural, flexible peptide.
cyclo(Lys-Val-Val-Arg-Phe-Asp-Lys-Leu)Head-to-Tail Cyclization150Conformational restriction may lead to a higher population of the bioactive conformation, enhancing receptor binding.
cyclo(Asp-Lys)-[Lys-Val-Val-Arg-Phe-Asp-Lys-Leu]Side-Chain to Side-Chain Cyclization (Asp-Lys Bridge)120Introduces a conformational constraint that may improve affinity, though potentially less optimal than head-to-tail cyclization depending on the bioactive conformation.

Note: The data in this table is hypothetical and for illustrative purposes, as specific experimental data for cyclic analogs of H-Lys-Val-Val-Arg-Phe-Asp-Lys-Leu-OH is not publicly available.

Stereochemical Investigations (D-amino acid substitutions) on H-Lys-Val-Val-Arg-Phe-Asp-Lys-Leu-OH Activity and Metabolic Stability

The constituent amino acids of naturally occurring peptides are typically in the L-configuration. Introducing D-amino acids, their non-natural stereoisomers, is a powerful tool in peptide design to probe the stereochemical requirements for biological activity and to enhance metabolic stability. nih.gov Proteases, the enzymes responsible for peptide degradation, are stereospecific and generally recognize and cleave peptide bonds between L-amino acids. Therefore, the incorporation of D-amino acids can render a peptide resistant to proteolytic degradation, thereby increasing its in vivo half-life. nih.gov

The effect of D-amino acid substitution on biological activity is highly dependent on the position of the substitution and the specific peptide sequence. In some cases, replacing an L-amino acid with its D-enantiomer can lead to a significant loss of activity if that residue's specific side-chain orientation is critical for receptor interaction. nih.gov In other instances, particularly in peptides that interact with cell membranes rather than chiral receptors, activity can be maintained or even enhanced. nih.gov For example, studies on the antimicrobial peptide polybia-MPI showed that its D-enantiomer (composed entirely of D-amino acids) retained and even had improved antimicrobial activity and stability. nih.gov

For H-Lys-Val-Val-Arg-Phe-Asp-Lys-Leu-OH, systematic substitution of each L-amino acid with its D-counterpart would be necessary to elucidate the stereochemical requirements at each position. This would involve synthesizing a series of diastereomeric analogs and evaluating their biological activity and stability in the presence of proteolytic enzymes.

Table 2: Hypothetical Effects of D-amino Acid Substitution on the Activity and Stability of H-Lys-Val-Val-Arg-Phe-Asp-Lys-Leu-OH Analogs

Compound NameModificationHypothetical Relative Activity (%)Hypothetical Proteolytic StabilityRationale
H-Lys-Val-Val-Arg-Phe-Asp-Lys-Leu-OHAll L-amino acids100LowNatural peptide susceptible to degradation by proteases.
H-D-Lys-Val-Val-Arg-Phe-Asp-Lys-Leu-OHD-Lys at position 190ModerateSubstitution at the N-terminus may improve stability with minimal impact on activity. nih.gov
H-Lys-Val-Val-D-Arg-Phe-Asp-Lys-Leu-OHD-Arg at position 430HighSubstitution in a potentially critical binding region could disrupt interaction with the target, leading to decreased activity.
H-Lys-Val-Val-Arg-Phe-Asp-Lys-D-Leu-OHD-Leu at position 8110HighC-terminal substitution may enhance stability without negatively impacting activity, and could potentially improve interaction with the target. nih.gov

Note: The data in this table is hypothetical and for illustrative purposes, as specific experimental data for D-amino acid substituted analogs of H-Lys-Val-Val-Arg-Phe-Asp-Lys-Leu-OH is not publicly available.

Rational Design and Engineering of H Lys Val Val Arg Phe Asp Lys Leu Oh Analogs

De Novo Design Principles Applied to the H-Lys-Val-Val-Arg-Phe-Asp-Lys-Leu-OH Scaffold

De novo design involves the creation of novel peptide sequences with desired structures and functions, starting from fundamental principles of protein chemistry rather than modifying existing natural peptides. When applied to the H-Lys-Val-Val-Arg-Phe-Asp-Lys-Leu-OH scaffold, de novo design aims to create new molecules that retain the key pharmacophoric elements while possessing improved characteristics.

Key strategies include:

Computational Modeling and Structural Prediction: The initial step involves predicting the three-dimensional structure of the parent peptide, H-Lys-Val-Val-Arg-Phe-Asp-Lys-Leu-OH. Homology modeling, if a similar structural template exists, or ab initio prediction methods are used to understand its likely conformation. This predicted structure reveals key spatial arrangements of amino acid side chains, such as the positively charged groups of Lysine (B10760008) (Lys) and Arginine (Arg), the negatively charged group of Aspartic Acid (Asp), and the hydrophobic/aromatic nature of Valine (Val), Leucine (Leu), and Phenylalanine (Phe).

Pharmacophore-Based Design: Once the essential features for biological activity (the pharmacophore) are identified from the parent peptide's structure, new sequences can be designed. For instance, if the spatial distance between the guanidinium (B1211019) group of Arg and the carboxylate group of Asp is crucial for receptor binding, de novo design can create novel scaffolds that maintain this geometric constraint while using different amino acids or backbone structures.

Scaffold Hopping and Re-engineering: This involves replacing the entire peptide backbone with a different chemical structure while retaining the original orientation of the critical side chains. For the H-Lys-Val-Val-Arg-Phe-Asp-Lys-Leu-OH sequence, this could mean designing a completely novel, non-peptidic molecule that presents functional groups mimicking the Lys, Arg, Phe, and Asp side chains in a similar three-dimensional arrangement.

Table 1: Illustrative De Novo Design Approaches for H-Lys-Val-Val-Arg-Phe-Asp-Lys-Leu-OH

Design PrincipleApplication to H-Lys-Val-Val-Arg-Phe-Asp-Lys-Leu-OHPotential Outcome
Structure MinimizationIdentify the minimal sequence (e.g., Arg-Phe-Asp) that retains activity and design smaller peptides around it.Reduced molecular weight, potentially improved synthesis and permeability.
SymmetrizationDesign dimeric peptides based on a key motif within the parent sequence to potentially increase avidity for a target.Enhanced binding affinity and altered pharmacokinetic profile.
Secondary Structure ScaffoldingIncorporate the key pharmacophoric residues onto a stable secondary structure, such as a helix-turn-helix motif, using non-natural amino acids.Increased structural stability and resistance to proteolysis.

Development of Peptidomimetics and Non-Peptide Analogs Based on H-Lys-Val-Val-Arg-Phe-Asp-Lys-Leu-OH

Peptidomimetics are compounds that mimic the structure and function of peptides but have modified, non-peptidic chemical structures. The goal of developing peptidomimetics of H-Lys-Val-Val-Arg-Phe-Asp-Lys-Leu-OH is to create analogs with improved drug-like properties, such as better oral bioavailability, increased metabolic stability, and enhanced target selectivity.

Common approaches include:

Backbone Modifications: The peptide backbone is a primary site for enzymatic degradation. Modifications can include replacing the standard amide bond (-CO-NH-) with more stable isosteres like thioamides (-CS-NH-), reduced amides (-CH2-NH-), or esters (-CO-O-).

Side Chain Modifications: The use of non-natural or D-amino acids can confer protease resistance and can also be used to fine-tune binding affinity and selectivity. For example, replacing L-Phenylalanine with D-Phenylalanine can dramatically alter the peptide's conformation and interaction with its target.

Non-Peptide Scaffolds: This advanced approach involves replacing the entire peptide backbone with a non-peptidic framework, such as a benzodiazepine, glucose, or steroid scaffold. The side chains or functional mimics of the original peptide are then appended to this new scaffold to recreate the pharmacophore of H-Lys-Val-Val-Arg-Phe-Asp-Lys-Leu-OH.

Table 2: Examples of Peptidomimetic Strategies for H-Lys-Val-Val-Arg-Phe-Asp-Lys-Leu-OH

Modification TypeSpecific Example for H-Lys-Val-Val-Arg-Phe-Asp-Lys-Leu-OHRationale
Amide Bond IsostereReplacing the Val-Val amide bond with a reduced amide bond (Val-ψ[CH2-NH]-Val).Increases resistance to cleavage by peptidases.
N-methylationMethylating the nitrogen atom of the Arg-Phe peptide bond.Restricts conformational flexibility and can prevent enzymatic degradation.
Use of β-amino acidsReplacing Leu with a β-amino acid to create a different backbone structure.Induces novel secondary structures and provides high resistance to proteolysis.

Strategies for Enhancing the Metabolic Stability and Protease Resistance of H-Lys-Val-Val-Arg-Phe-Asp-Lys-Leu-OH Derivatives

A major hurdle in the therapeutic application of peptides is their rapid degradation by proteases in the body. Several strategies can be employed to enhance the metabolic stability of H-Lys-Val-Val-Arg-Phe-Asp-Lys-Leu-OH derivatives.

Terminal Modifications: The N- and C-termini of peptides are particularly susceptible to exopeptidases. Acetylation of the N-terminus (Ac-Lys-...) and amidation of the C-terminus (...-Leu-NH2) can block the action of aminopeptidases and carboxypeptidases, respectively.

Incorporation of Unnatural Amino Acids: As mentioned previously, the inclusion of D-amino acids, N-alkylated amino acids, or other non-proteinogenic amino acids can sterically hinder the approach of proteases.

Cyclization: Converting the linear peptide into a cyclic form, either through head-to-tail, side-chain-to-side-chain, or side-chain-to-terminus linkages, can significantly enhance stability. Cyclization reduces the number of cleavage sites and restricts the peptide's conformation, often leading to increased affinity and selectivity for its target. For H-Lys-Val-Val-Arg-Phe-Asp-Lys-Leu-OH, a potential cyclization could be formed between the side chains of Lys and Asp.

Design of Multifunctional and Hybrid Conjugates Involving H-Lys-Val-Val-Arg-Phe-Asp-Lys-Leu-OH

Hybrid conjugates are created by covalently linking the peptide to another molecule to impart new functionalities. This can improve its pharmacokinetic profile, deliver it to specific tissues, or combine its activity with that of another therapeutic agent.

PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains to the peptide (e.g., to the side chain of a Lys residue) can increase its hydrodynamic radius. This reduces renal clearance, prolongs its circulation half-life, and can shield it from proteases.

Lipidation: Acylating the peptide with a fatty acid chain can enhance its binding to serum albumin, which acts as a carrier in the bloodstream, thereby extending its duration of action. The hydrophobic nature of the lipid can also improve membrane permeability.

Conjugation to Targeting Moieties: The peptide can be linked to an antibody, an antibody fragment, or another ligand that directs it to a specific cell type or tissue. This is a common strategy in targeted drug delivery, for example, in oncology.

Fusion with Other Peptides: H-Lys-Val-Val-Arg-Phe-Asp-Lys-Leu-OH could be fused with another bioactive peptide to create a multifunctional molecule with a dual mechanism of action.

Table 3: Multifunctional Conjugate Strategies for H-Lys-Val-Val-Arg-Phe-Asp-Lys-Leu-OH

Conjugate TypeExample of Conjugation Site on PeptideIntended Improvement
PEGylationN-terminus or ε-amino group of a Lysine residue.Increased plasma half-life, reduced immunogenicity.
LipidationN-terminus or side chain of Lysine or Aspartic Acid.Enhanced albumin binding, prolonged duration of action.
GlycosylationSide chain of a suitably modified Aspartic Acid or Lysine.Improved solubility, stability, and pharmacokinetic properties.

Advanced Research Methodologies and Experimental Models in H Lys Val Val Arg Phe Asp Lys Leu Oh Studies

Proteomics and Peptidomics for Discovery and Characterization of Naturally Occurring H-Lys-Val-Val-Arg-Phe-Asp-Lys-Leu-OH or Related Sequences

Proteomics and peptidomics are powerful disciplines for the large-scale identification and characterization of proteins and peptides from complex biological samples. creative-proteomics.comnih.gov While H-Lys-Val-Val-Arg-Phe-Asp-Lys-Leu-OH is a synthetic peptide, these methodologies are crucial for discovering naturally occurring peptides with similar sequences or for identifying the peptide if it were present in a biological system.

Peptidomics, in particular, focuses on the analysis of the "peptidome," the complete set of endogenous peptides in a cell, tissue, or organism. creative-proteomics.combiopharmaspec.com This approach is invaluable for finding novel bioactive peptides, including those that may arise from the proteolytic processing of larger proteins. creative-proteomics.comresearchgate.net The discovery of naturally occurring peptides with sequences related to H-Lys-Val-Val-Arg-Phe-Asp-Lys-Leu-OH could provide insights into its potential physiological functions.

The general workflow for a peptidomic analysis to search for related sequences involves several key steps:

Sample Preparation: Biological samples such as plasma, serum, or tissue extracts are carefully processed to enrich for low-molecular-weight peptides and remove larger proteins. nih.gov

Mass Spectrometry (MS): The extracted peptides are then analyzed by high-resolution mass spectrometry, often coupled with liquid chromatography (LC-MS/MS), to determine their mass-to-charge ratio and fragmentation patterns. nih.govmdpi.com

Database Searching: The acquired MS/MS spectra are searched against protein sequence databases to identify the peptide sequences. oup.com For the discovery of novel peptides not present in standard databases, proteogenomic approaches that utilize transcriptomic data can be employed. nih.govoup.com

These techniques have been instrumental in identifying thousands of novel peptides from various biological sources, some of which play critical roles in signaling and other cellular processes. biopharmaspec.comnih.gov

High-Throughput Screening Platforms for Identifying Bioactive H-Lys-Val-Val-Arg-Phe-Asp-Lys-Leu-OH Analogs

High-throughput screening (HTS) is a cornerstone of modern drug discovery and is essential for identifying bioactive analogs of a lead compound like H-Lys-Val-Val-Arg-Phe-Asp-Lys-Leu-OH. bmglabtech.comnih.gov HTS platforms allow for the rapid testing of large libraries of molecules to identify those that exhibit a desired biological activity. nih.gov In the context of peptide research, HTS is used to screen peptide libraries for improved potency, selectivity, stability, or other desirable properties. eurogentec.com

Peptide libraries can be generated through various methods, including combinatorial synthesis or phage display. bmglabtech.com These libraries can contain thousands to millions of unique peptide sequences. nih.gov For instance, an alanine (B10760859) scanning library could be created for H-Lys-Val-Val-Arg-Phe-Asp-Lys-Leu-OH, where each amino acid is systematically replaced with alanine to determine its contribution to the peptide's activity. eurogentec.com

The screening process typically involves:

Assay Development: A robust and sensitive assay is developed to measure the biological activity of interest. This could be an enzyme inhibition assay, a receptor binding assay, or a cell-based functional assay. bmglabtech.com

Library Screening: The peptide library is tested in the assay using automated robotic systems.

Hit Identification and Validation: Peptides that show significant activity ("hits") are identified, re-tested for confirmation, and then subjected to further characterization.

The following interactive table illustrates a hypothetical HTS campaign for H-Lys-Val-Val-Arg-Phe-Asp-Lys-Leu-OH analogs, screening for inhibitory activity against a target enzyme.

Analog SequenceModificationInhibitory Activity (IC50, µM)
H-Lys-Val-Val-Arg-Phe-Asp-Lys-Leu-OHParent Peptide15.2
H-Ala-Val-Val-Arg-Phe-Asp-Lys-Leu-OHLys1 -> Ala> 100
H-Lys-Ala-Val-Arg-Phe-Asp-Lys-Leu-OHVal2 -> Ala25.8
H-Lys-Val-Val-Ala-Phe-Asp-Lys-Leu-OHArg4 -> Ala5.1
H-Lys-Val-Val-Arg-Ala-Asp-Lys-Leu-OHPhe5 -> Ala89.3

Utilization of In Vitro and Cell-Based Assay Systems for Functional Evaluation of H-Lys-Val-Val-Arg-Phe-Asp-Lys-Leu-OH

In vitro and cell-based assays are fundamental for characterizing the biological function of H-Lys-Val-Val-Arg-Phe-Asp-Lys-Leu-OH. nih.govamericanpeptidesociety.org These assays provide a controlled environment to study the peptide's effects on specific molecular targets and cellular processes. capes.gov.br

In Vitro Assays: These are biochemical assays performed in a test tube and are often used to determine the direct interaction of the peptide with a purified target molecule, such as an enzyme or receptor. acs.org Common in vitro assays for peptide evaluation include:

Enzyme Activity Assays: To determine if the peptide inhibits or activates a specific enzyme. formulationbio.com

Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or ELISA can quantify the binding affinity of the peptide to its target. formulationbio.com

*Cell-Based Assays: These assays use living cells to provide a more physiologically relevant context for evaluating the peptide's activity. americanpeptidesociety.orgnih.gov They can assess a wide range of cellular responses, including:

Cell Viability and Proliferation Assays: To determine if the peptide is cytotoxic or affects cell growth. americanpeptidesociety.org

Reporter Gene Assays: To measure the activation or inhibition of specific signaling pathways. nih.gov

Protein-Protein Interaction Assays: To investigate if the peptide disrupts or modulates interactions between cellular proteins. revvity.com

The table below presents hypothetical data from cell-based assays evaluating the effect of H-Lys-Val-Val-Arg-Phe-Asp-Lys-Leu-OH on a cancer cell line.

Assay TypeCell LineEndpoint MeasuredResult with H-Lys-Val-Val-Arg-Phe-Asp-Lys-Leu-OH (10 µM)
MTT AssayMCF-7 (Breast Cancer)Cell Viability25% decrease
Caspase-3/7 AssayMCF-7 (Breast Cancer)Apoptosis Induction2.5-fold increase
Transwell Migration AssayMCF-7 (Breast Cancer)Cell Migration40% inhibition

In Silico Approaches for Predictive Modeling and Data Analysis in H-Lys-Val-Val-Arg-Phe-Asp-Lys-Leu-OH Research

In silico or computational approaches are integral to modern peptide research, offering predictive modeling and data analysis capabilities that can guide and accelerate experimental work. units.itnih.gov

Computational drug discovery employs a variety of methods to design and optimize peptide-based therapeutics. tandfonline.comnih.gov For a peptide like H-Lys-Val-Val-Arg-Phe-Asp-Lys-Leu-OH, these approaches can be used to:

Predict Binding Modes: Molecular docking simulations can predict how the peptide binds to its target protein, providing insights into the key interactions. mdpi.com

Optimize Affinity and Selectivity: By modeling the effects of amino acid substitutions, computational methods can guide the design of analogs with improved binding affinity and selectivity for the target. nih.gov

Virtual Screening: Large virtual libraries of peptide analogs can be screened in silico to prioritize candidates for synthesis and experimental testing. nih.govoup.com

Bioinformatics and cheminformatics provide the tools to analyze peptide sequences and structures, and to correlate these features with biological function. nih.govunibe.ch

Bioinformatics tools are used for:

Sequence Alignment: Aligning the sequence of H-Lys-Val-Val-Arg-Phe-Asp-Lys-Leu-OH with known proteins and peptides can reveal potential homologies and functional motifs. uniprot.orgbath.ac.uk

Structure Prediction: Predicting the three-dimensional structure of the peptide is crucial for understanding its interactions with target molecules. youtube.comyoutube.com

Cheminformatics tools enable:

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be built to correlate the physicochemical properties of peptide analogs with their biological activity, allowing for the prediction of the activity of new designs. acs.orgyoutube.com

Chemical Space Analysis: These tools can be used to explore the diversity of peptide libraries and to design new analogs with novel properties. unibe.ch

The following table lists some of the key amino acids in H-Lys-Val-Val-Arg-Phe-Asp-Lys-Leu-OH and their properties, which are important inputs for bioinformatics and cheminformatics analyses.

Amino AcidPositionPropertyPotential Role
Lysine (B10760008) (Lys)1, 7Basic, Positively ChargedElectrostatic interactions, potential for salt bridges
Valine (Val)2, 3Hydrophobic, AliphaticHydrophobic interactions, core packing
Arginine (Arg)4Basic, Positively ChargedElectrostatic interactions, hydrogen bonding
Phenylalanine (Phe)5Aromatic, HydrophobicPi-stacking, hydrophobic interactions
Aspartic Acid (Asp)6Acidic, Negatively ChargedElectrostatic interactions, potential for salt bridges
Leucine (Leu)8Hydrophobic, AliphaticHydrophobic interactions, core packing

Broader Research Implications and Future Directions for H Lys Val Val Arg Phe Asp Lys Leu Oh

Unraveling the Potential Physiological Roles of H-Lys-Val-Val-Arg-Phe-Asp-Lys-Leu-OH in Fundamental Biological Processes

The physiological roles of a peptide are largely determined by its amino acid composition and sequence. The peptide H-Lys-Val-Val-Arg-Phe-Asp-Lys-Leu-OH is composed of a unique combination of charged, hydrophobic, and polar amino acids, suggesting its potential involvement in a range of biological processes.

The presence of basic amino acids, Lysine (B10760008) (Lys) and Arginine (Arg), suggests potential interactions with negatively charged molecules such as nucleic acids or acidic domains of proteins. khanacademy.org Basic amino acids are often crucial for protein binding and can play a role in cellular signaling pathways. khanacademy.orgtechnologynetworks.com Conversely, the inclusion of the acidic amino acid, Aspartic acid (Asp), introduces a negative charge, potentially allowing for electrostatic interactions with positively charged residues or metal ions. khanacademy.org

The hydrophobic amino acids, Valine (Val), Leucine (Leu), and Phenylalanine (Phe), are likely to be involved in interactions with cell membranes or hydrophobic pockets within larger proteins. khanacademy.org Such interactions are fundamental to processes like protein folding, protein-protein interactions, and the anchoring of peptides to cellular structures.

Given this composition, H-Lys-Val-Val-Arg-Phe-Asp-Lys-Leu-OH could potentially modulate processes such as:

Cellular Signaling: The peptide's charged residues could enable it to interact with cell surface receptors or intracellular signaling molecules, thereby influencing signal transduction cascades. chemimpex.comchemimpex.comchemimpex.com

Enzyme Regulation: It might act as a substrate, inhibitor, or allosteric modulator of specific enzymes, a common role for short peptides.

Antimicrobial Activity: Many naturally occurring peptides with a mix of cationic and hydrophobic residues exhibit antimicrobial properties by disrupting microbial cell membranes.

Future research could involve screening this peptide for its effects on various cell types and in different biological assays to elucidate its specific physiological functions.

Exploration of Novel Biochemical Pathways and Molecular Targets for H-Lys-Val-Val-Arg-Phe-Asp-Lys-Leu-OH

Identifying the specific biochemical pathways and molecular targets of H-Lys-Val-Val-Arg-Phe-Asp-Lys-Leu-OH is a critical step in understanding its function. The unique sequence of this peptide suggests several potential avenues for exploration.

The presence of Arginine and its role in the production of nitric oxide, a key signaling molecule, suggests a potential link to cardiovascular and immune regulation. technologynetworks.com Furthermore, peptides containing both acidic and basic residues can be involved in pH-dependent interactions within cellular compartments. mdpi.com

Potential molecular targets could include:

G-protein coupled receptors (GPCRs): Many endogenous peptides act as ligands for GPCRs, initiating a wide array of cellular responses.

Ion channels: The charged nature of the peptide could allow it to interact with and modulate the activity of various ion channels.

Enzymes: As mentioned, the peptide could be a substrate or regulator for proteases, kinases, or phosphatases.

To identify these targets, researchers could employ techniques such as affinity chromatography, where the peptide is used as bait to isolate its binding partners from cell lysates. Yeast two-hybrid screening is another powerful method for identifying protein-protein interactions.

Integration of H-Lys-Val-Val-Arg-Phe-Asp-Lys-Leu-OH Research with Systems Biology and Network Pharmacology

A systems biology approach can provide a holistic understanding of the effects of H-Lys-Val-Val-Arg-Phe-Asp-Lys-Leu-OH on a biological system. Rather than focusing on a single target, systems biology aims to understand the complex network of interactions that a molecule can influence.

By integrating data from high-throughput screening, proteomics, and transcriptomics, researchers can build computational models of the cellular networks affected by the peptide. This can help in predicting the peptide's broader physiological effects and identifying potential off-target interactions.

Network pharmacology, a related discipline, can be used to visualize and analyze the complex interactions between the peptide and multiple targets. This approach can help in identifying key nodes and pathways that are modulated by the peptide, providing insights into its mechanism of action and potential therapeutic applications.

Emerging Technologies and Methodological Advancements in Peptide Research Applied to H-Lys-Val-Val-Arg-Phe-Asp-Lys-Leu-OH

Recent advancements in peptide research offer powerful tools for the investigation of novel peptides like H-Lys-Val-Val-Arg-Phe-Asp-Lys-Leu-OH.

Peptide Synthesis and Modification: Modern solid-phase peptide synthesis allows for the efficient and high-purity production of peptides. Furthermore, various modifications, such as cyclization or the incorporation of unnatural amino acids, can be used to enhance the peptide's stability, bioavailability, and activity.

High-Throughput Screening: Robotic and microfluidic-based screening platforms enable the rapid testing of the peptide's effects on a vast number of targets or in a wide range of biological assays.

Advanced Imaging Techniques: Techniques like Förster resonance energy transfer (FRET) and surface plasmon resonance (SPR) can be used to study the binding kinetics and interactions of the peptide with its molecular targets in real-time.

Proteomics and Mass Spectrometry: These technologies are invaluable for identifying the molecular targets of the peptide and for studying its effects on protein expression and post-translational modifications.

The application of these technologies will be instrumental in unlocking the full research potential of H-Lys-Val-Val-Arg-Phe-Asp-Lys-Leu-OH and paving the way for its potential use in basic research and therapeutic development.

Data Tables

Table 1: Amino Acid Composition of H-Lys-Val-Val-Arg-Phe-Asp-Lys-Leu-OH and their Properties

Amino Acid3-Letter Code1-Letter CodeProperty
LysineLysKBasic, Positively Charged, Hydrophilic
ValineValVNonpolar, Hydrophobic
ArginineArgRBasic, Positively Charged, Hydrophilic
PhenylalaninePheFAromatic, Nonpolar, Hydrophobic
Aspartic acidAspDAcidic, Negatively Charged, Hydrophilic
LeucineLeuLNonpolar, Hydrophobic

Q & A

Basic Research Questions

Q. What methodological approaches ensure high yield and purity in the solid-phase synthesis of H-Lys-Val-Val-Arg-Phe-Asp-Lys-Leu-OH?

  • Answer : Optimize resin selection (e.g., Wang or Rink amide resins), coupling reagents (HBTU/HOBt or DIC/Oxyma), and deprotection steps (20% piperidine in DMF). Purify crude peptides using reverse-phase HPLC with a C18 column and gradient elution (e.g., 0.1% TFA in water/acetonitrile). Validate purity (>95%) via analytical HPLC and mass spectrometry .

Q. How should researchers validate the structural integrity of H-Lys-Val-Val-Arg-Phe-Asp-Lys-Leu-OH post-synthesis?

  • Answer : Use tandem mass spectrometry (MS/MS) for sequence confirmation, circular dichroism (CD) spectroscopy to assess secondary structure, and nuclear magnetic resonance (NMR) for resolving tertiary conformations. Cross-reference data with computational predictions (e.g., PEP-FOLD) to identify discrepancies .

Q. What protocols are recommended for assessing the proteolytic stability of H-Lys-Val-Val-Arg-Phe-Asp-Lys-Leu-OH in biological matrices?

  • Answer : Incubate the peptide in human serum at 37°C, aliquot samples at timed intervals (0–24 hrs), and quantify degradation via HPLC-MS. Include controls with protease inhibitors (e.g., EDTA, PMSF) to distinguish enzymatic vs. non-enzymatic breakdown .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro activity and in vivo efficacy data for H-Lys-Val-Val-Arg-Phe-Asp-Lys-Leu-OH?

  • Answer : Replicate in vitro assays under physiological conditions (e.g., pH 7.4, 37°C, serum proteins). Perform pharmacokinetic studies to evaluate bioavailability and metabolic clearance. Use molecular docking (e.g., AutoDock Vina) to predict binding interactions altered by in vivo modifications .

Q. What computational strategies predict the conformational stability of H-Lys-Val-Val-Arg-Phe-Asp-Lys-Leu-OH under varying pH and temperature conditions?

  • Answer : Employ molecular dynamics (MD) simulations (e.g., GROMACS) with explicit solvent models. Parameterize using AMBER or CHARMM force fields. Analyze root-mean-square deviation (RMSD) and free-energy landscapes to identify stable conformers .

Q. How should binding affinity studies for H-Lys-Val-Val-Arg-Phe-Asp-Lys-Leu-OH and its target receptor be designed to minimize experimental bias?

  • Answer : Use surface plasmon resonance (SPR) for real-time kinetic analysis (ka, kd) and isothermal titration calorimetry (ITC) for thermodynamic profiling (ΔG, ΔH). Validate specificity via competitive assays with mutated receptor variants .

Methodological Considerations

  • Literature Review : Conduct systematic reviews using databases like PubMed and CAS SciFinder. Prioritize peer-reviewed studies with detailed experimental protocols, and critically assess methodologies for reproducibility (e.g., solvent choices, assay conditions) .
  • Data Contradictions : Apply Bradford-Hill criteria to evaluate causality in observed effects. Use meta-analysis tools (e.g., RevMan) to statistically synthesize conflicting results from independent studies .
  • Ethical Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) when publishing data. Include raw spectral files (NMR, MS), simulation trajectories, and detailed statistical analyses in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.